3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₆H₅F₃O₃. It is characterized by a cyclobutane ring substituted with a trifluoromethyl group and a carboxylic acid group. This compound is notable for its unique structure and the presence of the trifluoromethyl group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can be achieved through several methods:
Starting from 4-oxocyclobutane precursors: These precursors can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF₃) and a fluoride source.
Using acetone, bromine, and malononitrile: This method involves a three-step reaction with ethanol, dimethylformamide (DMF), and water as solvents, and sodium iodide as an activating agent.
Chemical Reactions Analysis
3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed include carboxylates, alcohols, and substituted cyclobutane derivatives.
Scientific Research Applications
3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to potent biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity.
Comparison with Similar Compounds
3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds such as:
3-Oxocyclobutanecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylcyclobutane derivatives: These compounds share the trifluoromethyl group but differ in other substituents, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its combination of the cyclobutane ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O3/c7-6(8,9)5(4(11)12)1-3(10)2-5/h1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZSQSBUYWXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-99-2 |
Source
|
Record name | 3-oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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